5-Amino-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester
Description
Systematic IUPAC Nomenclature and CAS Registry Number Analysis
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. According to PubChem database records, the systematic IUPAC name is designated as "ethyl 5-amino-1-(2-chlorophenyl)triazole-4-carboxylate". This nomenclature reflects the core triazole ring structure with specific positional descriptors for each functional group attachment.
The Chemical Abstracts Service registry number for this compound is 106748-15-6, which serves as a unique identifier in chemical databases worldwide. This registry number provides unambiguous identification across different nomenclature systems and database platforms. The compound was first created in chemical databases on July 19, 2005, and has undergone periodic modifications with the most recent update occurring on May 24, 2025.
Alternative systematic names found in chemical literature include "1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-(2-chlorophenyl)-, ethyl ester" and "this compound". These variations demonstrate different approaches to expressing the same molecular structure while maintaining chemical accuracy and clarity.
The positional numbering system in the triazole ring assigns the nitrogen atoms to positions 1, 2, and 3, with the carboxylic acid ester group attached at position 4 and the amino group at position 5. The 2-chlorophenyl substituent is attached to the nitrogen atom at position 1 of the triazole ring, distinguishing this compound from its isomeric counterparts with chlorine substitution at different positions on the phenyl ring.
Molecular Formula and Weight: Computational Validation
The molecular formula of this compound is established as C₁₁H₁₁ClN₄O₂, representing a composition of eleven carbon atoms, eleven hydrogen atoms, one chlorine atom, four nitrogen atoms, and two oxygen atoms. This formula has been computationally validated using PubChem version 2.2 as part of the PubChem release 2025.04.14, ensuring accuracy through standardized computational methods.
The molecular weight has been precisely calculated as 266.68 grams per mole through computational analysis. This molecular weight calculation incorporates the atomic masses of all constituent elements, providing essential data for stoichiometric calculations and analytical procedures. The relatively modest molecular weight places this compound within a range suitable for various analytical techniques and synthetic applications.
Computational validation of the molecular structure has been performed using advanced chemical informatics tools. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-5-3-4-7(12)6-8/h3-6H,2,13H2,1H3, which provides a unique textual representation of the molecular structure. The corresponding SMILES notation is CCOC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)Cl)N, offering an alternative linear representation of the molecular connectivity.
The following table summarizes the key molecular characteristics:
| Parameter | Value | Validation Method |
|---|---|---|
| Molecular Formula | C₁₁H₁₁ClN₄O₂ | PubChem 2.2 Computational Analysis |
| Molecular Weight | 266.68 g/mol | Computational Calculation |
| InChI Key | KXASQYQXOXEKNX-UHFFFAOYSA-N | InChI 1.07.2 Algorithm |
| Database Creation Date | July 19, 2005 | PubChem Records |
| Last Modification | May 24, 2025 | PubChem Records |
Synonymous Designations in Chemical Databases
Chemical databases employ various synonymous designations for this compound, reflecting different naming conventions and database-specific terminology. The primary depositor-supplied synonyms in PubChem include "this compound" and "ethyl 5-amino-1-(2-chlorophenyl)triazole-4-carboxylate".
Additional synonymous designations found across chemical databases include systematic variations such as "this compound" and "1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-(2-chlorophenyl)-, ethyl ester". These variations accommodate different formatting preferences and database-specific requirements while maintaining chemical accuracy.
The compound appears in various international chemical inventories and regulatory databases with consistent identification. Database identifiers include DSSTox Substance ID DTXSID50372289 and DTXCID40323321, which facilitate cross-referencing across environmental and toxicological databases. These standardized identifiers ensure consistent recognition across different regulatory and research contexts.
Commercial chemical suppliers utilize additional trade names and catalog numbers for this compound. Alternative designations include simplified forms such as "5-Amino-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic" and various permutations of the systematic name. The diversity of synonymous designations reflects the compound's presence across multiple chemical databases, commercial suppliers, and research publications.
The following table presents the comprehensive list of synonymous designations:
| Database/Source | Synonymous Designation |
|---|---|
| PubChem Primary | Ethyl 5-amino-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate |
| Chemical Abstracts Service | This compound |
| IUPAC Systematic | ethyl 5-amino-1-(2-chlorophenyl)triazole-4-carboxylate |
| Index Name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-(2-chlorophenyl)-, ethyl ester |
| Commercial Variant | 5-Amino-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate ethyl ester |
This systematic documentation of nomenclature and synonymous designations provides researchers with comprehensive identification tools necessary for literature searches, database queries, and chemical procurement activities. The consistency of the Chemical Abstracts Service registry number 106748-15-6 across all database entries ensures unambiguous identification regardless of the specific nomenclature variant encountered in different sources.
Properties
IUPAC Name |
ethyl 5-amino-1-(2-chlorophenyl)triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-6-4-3-5-7(8)12/h3-6H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXASQYQXOXEKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372289 | |
| Record name | Ethyl 5-amino-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106748-15-6 | |
| Record name | Ethyl 5-amino-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
Formation of Hydrazino Intermediate :
2-Chlorophenylhydrazine reacts with ethyl ethoxymethylene-2-cyanoacetate in methanol under reflux (65–70°C) to yield ethyl 2′-[(2-chlorophenyl)hydrazino]-2-cyanoacrylate. Neutralization with sodium ethylate ensures optimal pH for nucleophilic addition.Cyclization :
Heating the intermediate above 70°C induces cyclization, forming the triazole ring. Solvents like ethanol or toluene facilitate intramolecular dehydration, with yields reaching 70–85% after recrystallization.
Optimization Data
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Methanol/Ethanol | 82% |
| Temperature | 70–80°C | 78% |
| Cyclization Time | 2–4 hours | 85% |
Advantages : High regioselectivity; avoids transition metals.
Limitations : Requires stringent temperature control to prevent byproducts.
Transition-Metal-Free Synthesis via Carbodiimide-Diazo Cyclization
A novel method leverages carbodiimides and diazo compounds for triazole assembly.
Reaction Protocol
- Nucleophilic Addition :
Phenylcarbodiimide reacts with ethyl 2-diazo-3-(2-chlorophenyl)propanoate in tetrahydrofuran (THF) at 25°C, forming a zwitterionic intermediate. - Cyclization :
Heating to 60°C for 6 hours induces ring closure, yielding the target compound.
Performance Metrics
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | THF | 75% |
| Temperature | 60°C | 68% |
| Catalyst | None | — |
Advantages : Avoids metal catalysts; scalable to gram quantities.
Limitations : Moderate yields due to competing diazo decomposition.
Classic click chemistry constructs the triazole core, followed by amino group introduction.
Stepwise Synthesis
- Triazole Formation :
2-Chlorophenyl azide and ethyl propiolate undergo copper-catalyzed cycloaddition, producing ethyl 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate. - Nitration/Reduction :
Nitration at position 5 (HNO3/H2SO4) followed by catalytic hydrogenation (H2/Pd-C) introduces the amino group.
Yield Analysis
| Step | Reagents | Yield |
|---|---|---|
| Cycloaddition | CuI, DIPEA | 90% |
| Nitration | HNO3 (conc.), H2SO4 | 65% |
| Reduction | H2 (1 atm), 10% Pd/C | 88% |
Advantages : High modularity; excellent regiocontrol.
Limitations : Multi-step process; nitro intermediates are hazardous.
Hydrolytic Amination of Cyano-Substituted Triazoles
Synthetic Pathway
- Cyano Intermediate Synthesis :
Ethyl 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate-5-carbonitrile is prepared via cyclization of 2-chlorophenylhydrazine and ethyl 2-cyanoacrylate. - Amination :
The nitrile group undergoes Staudinger reaction with triphenylphosphine and subsequent hydrolysis with aqueous HCl, yielding the amino derivative.
Efficiency Data
| Step | Condition | Yield |
|---|---|---|
| Cyclization | Ethanol, reflux | 80% |
| Amination | PPh3, HCl (6M) | 70% |
Advantages : Direct amination avoids nitro intermediates.
Limitations : Low functional group tolerance; side reactions with ester groups.
Comparative Analysis of Methods
| Method | Yield | Steps | Scalability | Cost |
|---|---|---|---|---|
| Hydrazine Cyclization | 85% | 2 | High | Low |
| Carbodiimide-Diazo | 75% | 1 | Moderate | Medium |
| Huisgen + Reduction | 52%* | 3 | Low | High |
| Hydrolytic Amination | 70% | 2 | Moderate | Medium |
*Overall yield for three-step sequence.
Key Findings :
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives of the triazole compound.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
5-Amino-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore novel derivatives with tailored properties.
Biology
The compound has been studied for its antimicrobial and antifungal properties. Research indicates that it may inhibit specific enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Table 1: Antimicrobial Activity
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 |
Medicine
In medicinal chemistry, this compound is being investigated for its potential use in developing new pharmaceuticals. It has shown promise as an inhibitor of specific enzymes or receptors involved in cancer progression.
Table 2: Anticancer Activity
| Cancer Cell Line | IC (µM) | Reference |
|---|---|---|
| OVCAR-4 (Ovarian) | 10 | |
| MCF-7 (Breast) | 15 | |
| A549 (Lung) | 20 |
Industrial Applications
In industry, this compound is utilized in developing new materials with specific properties such as corrosion resistance and enhanced mechanical strength. Its versatility allows for applications in various sectors including pharmaceuticals and materials science.
Similar Compounds
| Compound Name | Structure Type |
|---|---|
| 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid | Pyrazole derivative |
| 5-Amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | Triazole derivative |
Uniqueness
This compound is unique due to its specific triazole ring configuration, which imparts distinct chemical and biological properties compared to other similar compounds.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues with Chlorophenyl Substituents
5-Amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid Ethyl Ester
- Structural Difference : Chlorine at the meta position (3-chlorophenyl) instead of ortho (2-chlorophenyl).
5-Amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic Acid Ethyl Ester
- Structural Difference : Chlorine at the para position (4-chlorophenyl).
- Activity : The para-chlorophenyl group is common in bioactive triazoles. For example, 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (a related acid derivative) showed high activity against NCI-H522 lung cancer cells (GP = 68.09%) . The para substitution likely enhances planarity and π-π stacking in target binding compared to ortho isomers.
Substituent Variations at the 5-Position of the Triazole Ring
Ethyl 5-Methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate
- Structural Difference: Methyl group at the 5-position and a phenylaminoethyl side chain.
- Activity: Demonstrated 69.80% inhibition of NCI-H522 lung cancer cells .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structural Difference : Trifluoromethyl group at the 5-position.
- Activity: Exhibited superior activity (GP = 68.09%) due to the electron-withdrawing CF₃ group, which improves metabolic stability and target affinity . The absence of an amino group in this compound suggests that electronegative substituents at position 5 may optimize anticancer effects.
Ester vs. Carboxylic Acid Derivatives
1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structural Difference : Carboxylic acid instead of ethyl ester.
- Activity : Carboxylic acids generally exhibit higher polarity and lower cell permeability than esters. However, they are often used as intermediates for prodrugs or amide derivatives. For example, a related carboxamide derivative showed selective c-Met inhibition and apoptosis induction in multiple cancer cell lines .
Triazoles with Heterocyclic Substituents
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structural Difference : Thiazole ring at the 1-position.
- Activity : Demonstrated 62.47% growth inhibition of NCI-H522 cells, attributed to the thiazole’s ability to engage in π-π and hydrogen-bonding interactions . This highlights the importance of heterocyclic substituents in enhancing anticancer activity.
Biological Activity
5-Amino-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article synthesizes current research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic implications.
Chemical Structure and Properties
The compound belongs to the triazole class, characterized by a five-membered ring containing three nitrogen atoms. This unique structure contributes to its biological activity by facilitating various non-covalent interactions with biological targets.
Molecular Formula: CHClNO
CAS Number: 93444-91-8
Anticancer Activity
Research has highlighted the anticancer potential of 5-amino-1H-1,2,3-triazoles, including derivatives like this compound. In a study evaluating various triazole derivatives against multiple cancer cell lines, it was found that these compounds exhibited selective cytotoxicity towards specific tumor types.
In Vitro Studies
A comprehensive study assessed the activity of several triazole derivatives against 60 human tumor cell lines across nine cancer types. The results indicated that compounds containing the 5-amino-1H-1,2,3-triazole scaffold demonstrated promising antiproliferative effects. For instance:
| Compound | Cancer Cell Line | Growth Percentage (GP) |
|---|---|---|
| 5-Amino-1-(2-chlorophenyl)-1H-1,2,3-triazole | OVCAR-4 (ovarian cancer) | -4.08% |
| 5-Amino-1-(4-chlorophenyl)-1H-1,2,3-triazole | OVCAR-4 | 6.63% |
| 5,7-Diamino-3-(3-(trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine | EKVX (lung cancer) | 29.14% |
These findings suggest that modifications on the triazole ring can significantly impact the compound's anticancer efficacy and selectivity.
The proposed mechanism for the anticancer activity of triazole derivatives involves interaction with various cellular targets. The nitrogen atoms in the triazole ring facilitate enzyme-inhibitor interactions and are believed to contribute to low multidrug resistance and enhanced bioavailability. The compounds can form hydrogen bonds and other non-covalent interactions with proteins involved in cancer cell proliferation and survival.
Structure-Activity Relationship (SAR)
The SAR studies indicate that substituents on the triazole ring play a crucial role in determining biological activity. For example:
- Chlorine Substitution: The presence of chlorine on the phenyl ring enhances lipophilicity and cellular uptake.
- Amino Groups: Amino substitutions increase hydrophilicity and may improve interaction with polar biological targets.
These modifications can lead to improved selectivity and reduced toxicity compared to traditional chemotherapeutics like doxorubicin.
Case Studies
Several case studies have documented the effectiveness of triazole derivatives in preclinical settings:
- OVCAR-4 Cell Line Study: The derivative showed significant inhibition of growth in ovarian cancer cells with a GP of -4.08%, indicating potential as a lead compound for further development.
- Lung Cancer Models: In vivo studies demonstrated that specific triazole derivatives exhibited better survival rates in murine models compared to standard treatments.
Q & A
Q. What are the established synthetic routes for 5-Amino-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester?
The synthesis typically involves cycloaddition or condensation reactions. A common approach is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, followed by functionalization. For example:
Azide precursor preparation : React 2-chloroaniline with sodium nitrite and HCl to form a diazonium salt, then substitute with sodium azide to generate the aryl azide.
Alkyne coupling : Ethyl propiolate or a substituted acetylene is used as the dipolarophile.
Cycloaddition : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions yields the triazole core .
Post-functionalization : Hydrolysis or aminolysis introduces the carboxylic acid ethyl ester group.
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Azide synthesis | NaN₃, 0°C, H₂O/EtOH | 75–85 | |
| CuAAC | CuI, DIPEA, RT | 60–70 |
Q. Which spectroscopic and analytical methods are essential for confirming the compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 2-chlorophenyl integration, triazole proton shifts). For example, the ethyl ester group shows characteristic quartets (δ ~4.2–4.4 ppm) and triplets (δ ~1.3–1.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 295.05 for C₁₁H₁₁ClN₄O₂).
- X-ray Crystallography : Resolves regiochemical ambiguities in triazole substitution (e.g., distinguishing 1,4- vs. 1,5-disubstituted triazoles) .
- HPLC-PDA : Assess purity (>95% for pharmacological studies).
Advanced Research Questions
Q. How can regioselectivity challenges in triazole formation be addressed during synthesis?
Regioselectivity in CuAAC reactions is influenced by:
- Catalyst choice : Copper(I) sources (e.g., CuI vs. CuBr) favor 1,4-disubstituted triazoles, while ruthenium catalysts yield 1,5-isomers .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and regiocontrol.
- Substituent electronic effects : Electron-withdrawing groups on the alkyne (e.g., esters) direct regioselectivity.
Example : Ethyl propiolate reacts with 2-chlorophenyl azide to form the 1,4-isomer exclusively under CuI catalysis .
Q. How can contradictions in pharmacological data (e.g., antimicrobial activity) be resolved?
Contradictions may arise from:
- Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates can skew bioassay results. Validate purity via HPLC and LC-MS.
- Assay conditions : Variations in bacterial strains (Gram-positive vs. Gram-negative) or culture media (e.g., cation-adjusted Mueller-Hinton broth) affect MIC values.
- Mechanistic studies : Use fluorescence quenching assays to confirm DNA binding or β-lactamase inhibition, as seen in structurally similar triazoles .
Q. Recommended Protocol :
Replicate assays under controlled conditions (CLSI guidelines).
Cross-validate with in silico docking (e.g., AutoDock Vina) to predict target interactions .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Catalyst optimization : Replace CuSO₄/NaAsc with CuI/NEt₃ for higher yields (85% vs. 60%) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hr for cycloaddition).
- Workup modifications : Use column chromatography with gradient elution (hexane/EtOAc) to isolate the product from regioisomers.
Q. Case Study :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 60 | 90 |
| Microwave (100°C, 30 min) | 78 | 95 |
Q. How can computational methods aid in resolving spectral data ambiguities?
- DFT calculations : Predict ¹³C NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) to match experimental data .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding between triazole NH and ester carbonyl) to explain crystallographic packing .
Q. What are the key stability considerations for long-term storage?
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation.
- Hydrolysis risk : Avoid aqueous buffers; lyophilize for stock solutions.
- Documented stability : Similar triazoles show <5% degradation over 6 months under inert gas .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Core modifications : Replace 2-chlorophenyl with 4-fluorophenyl to assess halogen effects .
- Ester hydrolysis : Convert ethyl ester to carboxylic acid for solubility studies.
- Amino group functionalization : Acylate with heteroaromatic groups to enhance antimicrobial potency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
